Product packaging for Lithium yttrium fluoride (1/1/4)(Cat. No.:CAS No. 39345-89-6)

Lithium yttrium fluoride (1/1/4)

Cat. No.: B14665711
CAS No.: 39345-89-6
M. Wt: 171.9 g/mol
InChI Key: HIQSCMNRKRMPJT-UHFFFAOYSA-J
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Description

Lithium yttrium fluoride (1/1/4) is a useful research compound. Its molecular formula is F4LiY and its molecular weight is 171.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium yttrium fluoride (1/1/4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium yttrium fluoride (1/1/4) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4LiY B14665711 Lithium yttrium fluoride (1/1/4) CAS No. 39345-89-6

Properties

CAS No.

39345-89-6

Molecular Formula

F4LiY

Molecular Weight

171.9 g/mol

IUPAC Name

lithium;yttrium(3+);tetrafluoride

InChI

InChI=1S/4FH.Li.Y/h4*1H;;/q;;;;+1;+3/p-4

InChI Key

HIQSCMNRKRMPJT-UHFFFAOYSA-J

Canonical SMILES

[Li+].[F-].[F-].[F-].[F-].[Y+3]

Origin of Product

United States

Atomistic Simulation of Defects:this Approach Uses Interatomic Potentials to Model the Interactions Between Atoms. It is Particularly Useful for Studying the Energetics of Point Defects Like Vacancies and Antisites , Defect Clusters, and Their Influence on the Crystal Structure.aps.orgcomputer Simulation Studies Can Predict the Most Likely Defect Structures, Such As Those Arising from Non Stoichiometry, Which is a Form of Disorder.aps.org

Table 2: Comparison of Computational Approaches for Disordered Structures

Method Principle Type of Disorder Handled Typical Application
DFT Supercell Averages properties over multiple explicit configurations in a large repeating unit cell. nih.govrsc.org Static, Occupational, Substitutional Determining atomistic structure, effect of dopants in complex crystals. nih.gov
AIMD + Kubo Formula Uses molecular dynamics to generate thermally displaced atomic snapshots for property calculations. doi.orgresearchgate.net Dynamic, Thermal Calculating temperature-dependent transport coefficients. researchgate.net
Virtual Crystal Approx. (VCA) Averages the atomic potentials to create a periodic "virtual" crystal. aps.org Substitutional (Alloys) Calculating band structures of semiconductor alloys. aps.org

| Atomistic Simulation | Uses classical interatomic potentials to calculate defect formation energies. aps.org | Point Defects, Non-stoichiometry | Identifying dominant intrinsic defects in ionic crystals. aps.org |

These computational tools provide a powerful means to investigate the structure and properties of materials where perfect periodicity is broken, from intentionally disordered alloys to the subtle effects of thermal vibrations and defects in well-ordered crystals like LiYF₄. nih.govdoi.org

Theoretical and Computational Investigations of Liyf4

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for first-principles calculations of the electronic and structural properties of materials. duke.eduarxiv.org It allows for the accurate prediction of various material characteristics by modeling the system of interacting electrons in terms of its electron density.

Ground-State Electronic Structure and Bonding Analysis

DFT calculations have been instrumental in elucidating the ground-state electronic structure and the nature of chemical bonding in LiYF4. Studies employing the generalized gradient approximation (GGA) have determined that LiYF4 is an insulator with a significant band gap. researchgate.net The valence band is primarily composed of the 2p orbitals of fluorine, while the conduction band is formed by the 4d and 5s orbitals of yttrium.

The bonding in LiYF4 exhibits a mix of ionic and covalent character. The interaction between the lithium and fluorine ions is predominantly ionic. In contrast, the bond between yttrium and fluorine, while still largely ionic, shows some degree of covalent character due to the hybridization of their respective orbitals. This nuanced understanding of the electronic structure and bonding is crucial for explaining the material's optical and mechanical properties.

Simulation of Pressure-Induced Phase Transitions

DFT has been extensively used to simulate the behavior of LiYF4 under high pressure, revealing a sequence of structural phase transitions. researchgate.netarxiv.orgresearchgate.net At ambient pressure, LiYF4 crystallizes in the tetragonal scheelite structure (space group I4₁/a). researchgate.netresearchgate.netarxiv.org

Theoretical investigations predict that as pressure increases, LiYF4 undergoes a transition to a fergusonite-like phase (space group I2/a or C12/c1). researchgate.netresearchgate.net Further increases in pressure are predicted to induce a transition to a LaTaO4-like structure (space group P2₁/c). researchgate.netarxiv.orgresearchgate.net These computational studies have explored the transition pressures and volume changes associated with these phase transformations, providing valuable data that complements experimental findings. arxiv.orgresearchgate.net For instance, one DFT study predicted a ferroelastic phase transition from the tetragonal to the fergusonite structure at 10.5 GPa. researchgate.net Another investigation calculated a transition to the fergusonite phase at 9.3 GPa, followed by a transition to a wolframite-type structure at 17.6 GPa. researchgate.net

Table 1: Predicted High-Pressure Phases of LiYF4 from DFT Studies

Initial Phase (Space Group)High-Pressure Phase (Space Group)Predicted Transition Pressure (GPa)
Scheelite (I4₁/a)Fergusonite-like (I2/a)~9.3 - 10.5
Fergusonite-like (I2/a)LaTaO4-like (P2₁/c)~17.6
Fergusonite-like (I2/a)Wolframite (P2/c)17.6

Note: The predicted transition pressures can vary depending on the specific computational methods and approximations used.

These pressure-induced structural changes are significant as they can influence the material's luminescent properties, with studies showing an enhancement of upconversion photoluminescence at pressures around 10.0–25.0 GPa, which is correlated with these phase transitions. rsc.org

Prediction of Local Structures Around Doped Ions

DFT is also a powerful tool for investigating the local structural environment around dopant ions, such as rare-earth elements, within the LiYF4 host lattice. When a dopant ion replaces an yttrium ion, local distortions in the crystal lattice occur due to differences in ionic radii and charge. DFT calculations can model these local structural relaxations, providing a more accurate picture of the dopant's coordination environment. researchgate.net

Understanding these local structures is critical for accurately modeling the spectroscopic properties of doped LiYF4, as the crystal field experienced by the dopant ion is highly sensitive to the precise positions of the surrounding fluorine ligands. These theoretical predictions of local geometries serve as a crucial input for subsequent Crystal Field Theory analyses.

Crystal Field Theory and Ligand Field Theory Analyses (LFDFT)

Crystal Field Theory (CFT) and its more sophisticated extension, Ligand Field Theory (LFT), provide a framework for understanding the electronic structure and spectroscopic properties of transition metal and rare-earth ions in a crystalline environment. wikipedia.orgyoutube.com These theories treat the surrounding ions (ligands) as sources of an electric field that perturbs the energy levels of the central dopant ion.

Calculation of Energy Levels and Wave Functions of Rare-Earth Ions

By applying CFT, the degenerate energy levels of a free rare-earth ion are split into a series of crystal-field levels when the ion is incorporated into the LiYF4 host. canterbury.ac.nzjournal-spqeo.org.ua The magnitude of this splitting is determined by the crystal-field parameters, which can be either empirically fitted to experimental spectroscopic data or calculated from first principles.

The Hamiltonian for a rare-earth ion in the LiYF4 crystal includes terms for the free-ion interactions (such as electrostatic and spin-orbit coupling) and the crystal-field interaction. researchgate.net Diagonalizing this Hamiltonian yields the energy levels and corresponding wave functions of the dopant ion. journal-spqeo.org.ua These calculated energy level schemes, often visualized in a Dieke diagram, are essential for interpreting and assigning the features observed in absorption and emission spectra. canterbury.ac.nz For instance, in Er³⁺-doped LiYF4, the crystal-field interaction splits the ⁴I₁₅/₂ ground state and the ⁴I₁₃/₂ and ⁴I₁₁/₂ excited states into a number of sublevels, and the transitions between these levels can be precisely calculated. researchgate.net

Modeling of Absorption and Emission Spectra

The calculated energy levels and wave functions from Crystal Field Theory are used to model the absorption and emission spectra of rare-earth-doped LiYF4. youtube.com The probabilities of transitions between different crystal-field levels can be determined, allowing for the simulation of the positions and intensities of spectral lines.

This modeling is crucial for understanding the mechanisms of upconversion and downconversion luminescence in materials like Yb³⁺/Er³⁺ or Yb³⁺/Ho³⁺ co-doped LiYF4. rsc.orgresearchgate.net By comparing the simulated spectra with experimental measurements, researchers can refine the crystal-field parameters and gain a deeper understanding of the energy transfer processes between dopant ions. optica.org This synergy between theoretical modeling and experimental spectroscopy is vital for the rational design of LiYF4-based materials with optimized optical properties for applications in lasers, phosphors, and other photonic devices.

Angular Overlap Model (AOM) for Asymmetric Coordination Centers

The Angular Overlap Model (AOM) is a semi-empirical approach used to quantify the electronic structure of transition metal and rare-earth complexes, particularly the splitting of d- and f-orbitals due to interactions with ligands. numberanalytics.com Unlike crystal field theory, which treats ligands as point charges, the AOM considers the covalent nature of metal-ligand bonds by parameterizing the energetic effects of σ- and π-bond formation on the central ion's orbitals. numberanalytics.comresearchgate.netscispace.com The model is particularly powerful for analyzing complexes with low symmetry, as it is independent of the specific coordination geometry and can decompose the total ligand field into individual metal-ligand bond contributions. researchgate.net

The AOM's core principle is that the destabilization of a metal d- or f-orbital is proportional to the square of the overlap integral between the metal and ligand orbitals. researchgate.net The interaction energies are given by parameters like e_σ and e_π, which represent the strength of the sigma and pi interactions for a single ligand. youtube.com The total energy change for each d- or f-orbital is calculated by summing the contributions from each ligand, which are weighted by angular factors dependent on the ligand's position. researchgate.netyoutube.com This additive potential makes the AOM highly suitable for asymmetric coordination centers where the symmetry is low and traditional ligand field theory becomes cumbersome due to the large number of parameters. scispace.comresearchgate.net

In crystals like Lithium yttrium fluoride (B91410) (LiYF₄), dopant rare-earth ions substitute for Y³⁺ ions. These sites have a defined, often low-symmetry environment (S₄ site symmetry in LiYF₄), which removes the degeneracy of the free-ion's electronic states. materialsproject.orgmdpi.com The AOM can be applied to model the crystal field splitting for these dopant ions. dtic.milresearchgate.netacs.org For f-element systems like lanthanide-doped LiYF₄, the model must account for the specific characteristics of f-orbitals. researchgate.net The AOM has been successfully used to rationalize the d-N energy level schemes of arbitrarily coordinated transition metal complexes and has been extended to lanthanide and actinide series as well. researchgate.netacs.org

The application of AOM to a specific asymmetric center involves:

Defining the Geometry: The precise coordinates of the central ion and the surrounding ligands are required. In LiYF₄, the Y³⁺ ion is coordinated to eight F⁻ ions. materialsproject.org

Assigning AOM Parameters: The e_σ and e_π parameters for the specific metal-ligand pair (e.g., Ln³⁺-F⁻) are determined, often by fitting them to experimental spectroscopic data. researchgate.net These parameters are considered transferable between similar complexes. researchgate.net

Calculating Orbital Energies: The energy of each d- or f-orbital is calculated by summing the contributions from all ligands, based on their geometric positions.

This process yields a d- or f-orbital splitting pattern that can be directly compared with experimental results from optical absorption and emission spectra, providing insights into the bonding and electronic structure of the dopant ion within the asymmetric crystal site. researchgate.net

Table 1: Key Concepts of the Angular Overlap Model (AOM)

Concept Description Relevance to Asymmetric Centers
Additive Potential The total ligand field potential is the sum of individual contributions from each ligand. researchgate.netscispace.com Allows for straightforward calculation of orbital energies in any geometry, no matter how low the symmetry.
e_σ, e_π Parameters Semi-empirical parameters representing the strength of sigma and pi antibonding interactions between the central metal and a single ligand. youtube.com Quantifies the covalent contribution to bonding and can be transferred between different complexes with the same metal-ligand pair. researchgate.net
Angular Factors Geometric factors that scale the e_σ and e_π contributions based on the position of each ligand relative to the metal orbital's lobes. youtube.com Explicitly accounts for the specific arrangement of ligands, making it ideal for non-standard or distorted coordination spheres.

| Symmetry Independence | The model's formalism does not rely on the presence of symmetry elements. researchgate.net | Makes it inherently suitable for low-symmetry environments typical of dopant sites in many crystals. |

Electron-Vibrational Spectra Simulation

The simulation of electron-vibrational (vibronic) spectra provides deep insight into the coupling between the electronic states of a dopant ion and the lattice vibrations (phonons) of the host crystal. In LiYF₄ doped with rare-earth (RE) ions, such simulations are crucial for understanding the shapes of absorption and emission bands, particularly for 4f-4f or 4f-5d transitions. psu.edu

A theoretical framework for simulating these spectra in RE-doped LiYF₄ crystals involves a microscopic theory that utilizes the real phonon spectrum of the host lattice. psu.edu The process begins with calculating the energy levels and wave functions of the dopant ion's ground and excited electronic configurations. This is achieved by the numerical diagonalization of a Hamiltonian that includes electrostatic interactions, spin-orbit coupling, and the crystal field interaction. psu.edu

In the context of LiYF₄:RE³⁺ simulations, the calculations are often performed at low temperatures (e.g., T=0 K) within a cluster approximation. psu.edu This approximation considers only the vibrations of the impurity ion and its nearest neighbors. The shape of the spectral band is determined by the interaction with various vibrational modes of the crystal. The simulation computes the low-temperature absorption spectra, which can then be compared with experimental data obtained from techniques like vacuum ultraviolet (VUV) spectroscopy. psu.edu

The methodology for simulating the absorption band shape of an electronic transition can be summarized as follows:

Calculate Electronic Structure: Determine the energy levels and wavefunctions of the RE ion in the LiYF₄ crystal field.

Model Electron-Phonon Coupling: Define the interaction between the electronic states and the lattice phonons. This often involves calculating the spectral density of the lattice's Green's function for the dynamic displacements of the ions. psu.edu

Account for Degeneracy Effects: Incorporate the Jahn-Teller energy, which represents the energy shift due to the electron-phonon coupling in degenerate electronic states. psu.eduwikipedia.org

Simulate Spectral Band Shape: Compute the final spectrum, which reflects the electronic transition accompanied by the creation of one or more phonons.

Studies on Ce³⁺, Pr³⁺, and Nd³⁺ in LiYF₄ have successfully used this approach to simulate the absorption bands corresponding to 4fⁿ → 4fⁿ⁻¹5d transitions, showing good agreement with experimental spectra. psu.edu

Computational Approaches for Understanding Disordered Crystal Structures

While LiYF₄ is generally considered a well-ordered crystal, computational methods developed for disordered structures are essential for understanding a wide range of materials where atomic positions or occupations are not perfectly periodic. nih.govrsc.org These methods can also provide a framework for analyzing the effects of defects, doping, and thermal disorder in otherwise ordered crystals like LiYF₄. doi.orgoptica.org

A primary challenge in modeling disordered crystals is the breakdown of translational symmetry, which complicates the use of standard solid-state physics techniques. ed.ac.uk Several computational approaches have been developed to address this.

Defect Engineering and Their Spectroscopic Manifestations in Liyf4

Investigation of Radiation-Induced Defects

Ionizing radiation can introduce a variety of defects in LiYF₄ crystals, which in turn can degrade their optical performance and impact their suitability for applications in environments with high levels of radiation, such as aerospace. tandfonline.com The study of these radiation-induced defects (RIDs) is crucial for developing radiation-hardened materials.

When LiYF₄ crystals, both pure and doped with rare-earth ions like Praseodymium (Pr³⁺) and Erbium (Er³⁺), are exposed to ionizing radiation such as gamma rays or electron beams, color centers are formed. tandfonline.comiaea.org These defects can lead to optical absorption in the ultraviolet and visible spectral regions, which can negatively affect the material's lasing properties. tandfonline.com

Several types of defects have been identified through techniques like optical and electron spin resonance (ESR) spectroscopy. These include:

F-centers: An F-center is a type of crystallographic defect in which an anion vacancy in a crystal is occupied by one or more unpaired electrons. In LiYF₄, an optical band at 3.70 eV is considered a candidate for the F-center. researchgate.net Another study identifies the F-center absorption band at 330 nm. researchgate.net

(F₂⁻)-centers: A π-polarised absorption band at 3.99 eV has been identified as the (F₂⁻) center. researchgate.net

M-centers and R-centers: Further analysis of the optical spectra has led to the identification of the 1.97 eV band as being due to the M-center and the 2.3 eV band as due to the R-center. tandfonline.com

The creation of these defects through irradiation leads to a degradation of the optical properties of the crystal. tandfonline.com The intensity of the induced absorption is a key parameter in quantifying the extent of the radiation damage.

Defect TypeAssociated Absorption Band (eV)PolarizationReference
F-center3.70- researchgate.net
(F₂⁻)-center3.99π-polarised researchgate.net
Unidentified3.02π-polarised researchgate.net
Unidentified2.29σ-polarised researchgate.net
Unidentified2.88σ-polarised researchgate.net
F-center3.7, 2.88, 4.43Parallel to c-axis tandfonline.com
M-center1.97Parallel to c-axis tandfonline.com
R-center2.3Parallel to c-axis tandfonline.com
-1.96, 2.98, 3.7, 4.94Perpendicular to c-axis tandfonline.com

Modulation of Optical Properties through Defect Control

The control of defects is a powerful tool for modulating the optical properties of LiYF₄. By carefully managing the synthesis process and post-synthesis treatments, it is possible to minimize unwanted defects and enhance desired luminescent properties.

A key strategy for improving the optical performance of LiYF₄ nanocrystals is the creation of a core/shell structure. Passivating the surface of a doped LiYF₄ core with an inert shell of undoped LiYF₄ can significantly reduce surface-related defects that act as luminescence quenchers. kobv.de This is particularly important for nanocrystals where the high surface-area-to-volume ratio makes surface effects more pronounced.

The synthesis method itself plays a crucial role. For instance, using anhydrous acetates as precursors and incorporating additional drying steps can reduce the incorporation of hydroxyl (OH⁻) groups into the crystal lattice. sciopen.com OH⁻ ions are known to be efficient quenchers of the emission from dopant ions like Ytterbium (Yb³⁺). sciopen.com By minimizing these impurity-related defects, the luminescence decay times of the dopant ions can be significantly increased, approaching those of high-quality bulk laser crystals. sciopen.com

Correlation between Defects and Luminescence Efficiency

A direct correlation exists between the presence of defects and the luminescence efficiency of LiYF₄. Defects, whether they are point defects within the crystal lattice, surface defects, or impurities, can act as non-radiative recombination centers, providing pathways for the excited state energy of dopant ions to be lost as heat rather than emitted as light.

The lifetime of the excited state of a dopant ion, such as Yb³⁺, is a sensitive indicator of the quality of the crystal and the concentration of defects. kobv.de In the absence of a passivating shell, the luminescence lifetime of Yb³⁺ in LiYF₄ nanocrystals is significantly shorter due to quenching at the particle surface. kobv.de The application of a LiYF₄ shell can increase the Yb³⁺ luminescence lifetime by a factor of over nine, demonstrating a dramatic reduction in the impact of surface defects. kobv.de

The introduction of certain co-dopants can also influence luminescence efficiency by altering the defect landscape. For example, doping with Manganese (Mn²⁺) ions in LiYF₄:Yb/Er nanoparticles has been shown to enhance the green upconversion luminescence. rsc.org This is attributed to the specific energy level of Mn²⁺ in the tetrahedral LiYF₄ host lattice, which is close to the green emitting state of Er³⁺. rsc.org

Impact of Impurities and Non-Stoichiometry on Defect Formation

Impurities and deviations from the ideal stoichiometric ratio of Li:Y:F (1:1:4) can have a significant impact on the formation of defects in LiYF₄ crystals. These imperfections can influence the crystal structure, particle size, and ultimately the electrochemical and optical behavior of the material. nih.gov

First-principles calculations have shown that deviations from stoichiometry can be influenced by factors such as the size mismatch between constituent atoms and the binding energies of the elements. ucsb.edu In some materials, unintentional impurities can be the primary source of certain electronic properties that were previously attributed to native point defects. ucsb.edu

During the synthesis of LiYF₄, the presence of impurities can lead to the formation of undesired secondary phases. For example, in the synthesis of related materials, impurities like Manganese Oxide (MnO) and non-stoichiometric phases have been observed to affect the formation of different polymorphs. nih.gov

High Pressure Behavior and Structural Phase Transitions in Liyf4

Pressure-Induced Structural Transformations

Under ambient conditions, Lithium Yttrium Fluoride (B91410) crystallizes in the scheelite structure. However, the application of external pressure induces significant changes in its crystal lattice, leading to phase transitions and eventually amorphization.

At ambient pressure, LiYF₄ possesses a tetragonal scheelite crystal structure with the space group I4₁/a. arxiv.org As pressure is increased, it undergoes a phase transition to a monoclinic fergusonite-like structure with the space group I2/a (or the equivalent standard setting C2/c). rsc.orgpsu.edu This transition from scheelite to a distorted fergusonite structure is a common phenomenon observed in many ABO₄-type compounds under pressure. cardiff.ac.uk Experimental data from in-situ X-ray diffraction and Raman spectroscopy indicate that this structural transformation in LiYF₄ occurs at a pressure of approximately 10 GPa. arxiv.orgrsc.orgpsu.edursc.org Theoretical studies using Density Functional Theory (DFT) also predict this transition, although the calculated transition pressure can sometimes be overestimated compared to experimental findings. arxiv.orgresearchgate.net This phase transition is characterized by a distortion of the crystal lattice without a significant discontinuous change in the unit cell volume. rsc.org

Further compression of LiYF₄ can lead to a second phase transition at higher pressures. Evidence suggests another structural transformation occurs at approximately 17 GPa. arxiv.orgrsc.orgpsu.edu While the initial transition to the fergusonite structure is well-documented, the exact nature of the subsequent high-pressure polymorph has been a subject of ongoing investigation. psu.edu Some theoretical work suggests a transition to a P2₁/c structure may occur at pressures around 20 GPa. arxiv.orgarxiv.org

Upon further increases in pressure, the crystalline structure of LiYF₄ begins to break down. Studies have shown that LiYF₄ undergoes irreversible amorphization at pressures above 25.0 GPa. rsc.orgrsc.org This process is characterized by the loss of long-range structural order, as evidenced by the broadening and eventual disappearance of Bragg diffraction peaks in X-ray diffraction patterns and Raman modes. rsc.org The amorphous state is often retained even after the pressure is released. rsc.org This pressure-induced amorphization suggests that the crystal lattice becomes kinetically trapped in a disordered state when the structural distortions become too severe for the system to maintain a crystalline arrangement.

The sequence of phase transitions in LiYF₄ under pressure reflects the relative thermodynamic stability of its different structural polymorphs. The scheelite phase is the stable form at ambient pressure. As pressure increases, the Gibbs free energy of the fergusonite-like phase becomes lower than that of the scheelite phase, driving the transition at around 10 GPa. rsc.orgpsu.edu

A second, more subtle phase transition is observed around 17.4 GPa, where a new Bragg peak appears, indicating the emergence of another crystalline phase coexisting with the fergusonite-like structure. rsc.org This suggests a complex high-pressure behavior compared to similar compounds like LiLuF₄, which only exhibits the scheelite-to-fergusonite transition up to at least 19.5 GPa. psu.edu Above 25 GPa, both the crystalline phases become thermodynamically unstable relative to a disordered, amorphous state. rsc.org

Pressure (GPa)Observed PhenomenonInitial Phase (Space Group)Resulting Phase/State (Space Group)Reference
~10First Phase TransitionScheelite (I4₁/a)Fergusonite-like (I2/a) rsc.orgpsu.edursc.org
~17.4Second Phase TransitionFergusonite-like (I2/a)Coexistence of I2/a and a second HP phase (possibly P2₁/c) arxiv.orgrsc.orgpsu.edu
>25AmorphizationCrystalline PhasesAmorphous rsc.org

Influence of Pressure on Luminescence Properties

The structural changes induced by high pressure have a profound effect on the luminescence properties of LiYF₄, particularly when it is doped with lanthanide ions (Ln³⁺) for applications in upconversion photoluminescence.

A significant finding in high-pressure studies of Ln³⁺-doped LiYF₄ is the enhancement of upconversion photoluminescence (UC PL). Research has demonstrated a pressure-induced enhancement of UC PL by a factor of 1.2 to 2.6 in the pressure range of 10.0 to 25.0 GPa. rsc.orgrsc.org This enhancement is closely linked to the structural phase transitions occurring in the host material. rsc.org For instance, in Tm³⁺-doped LiErF₄@LiYF₄ core-shell nanoparticles, a 2.6-fold enhancement in upconversion luminescence was observed at a pressure of approximately 6 GPa when excited at 980 nm. sensor-jlu.comresearchgate.net Interestingly, improved upconversion emissions have also been noted in samples that have been completely amorphized by pressure and then returned to ambient conditions. rsc.orgrsc.org This suggests that the structural disorder and changes in the local environment of the dopant ions play a crucial role in modifying the radiative and non-radiative decay pathways.

Dopant SystemPressure Range (GPa)Observed Luminescence ChangeReference
Ln³⁺ (Yb³⁺/Er³⁺, Yb³⁺/Ho³⁺, Yb³⁺/Tm³⁺) in LiYF₄10.0–25.01.2–2.6 times UC PL enhancement rsc.orgrsc.org
Tm³⁺-doped LiErF₄@LiYF₄~62.6-fold UCL enhancement (at 980 nm excitation) sensor-jlu.comresearchgate.net
Er³⁺-doped LiYF₄Post-amorphization (released pressure)UC PL intensity ~2.6 times higher than the initial state rsc.org

The application of pressure directly alters the interatomic distances and bond angles within the crystal lattice, which in turn modifies the crystal field environment and the local site symmetry of the dopant ions. ras.ru In LiYF₄, the Y³⁺ sites (which are substituted by Ln³⁺ dopants) experience a reduction in symmetry during the pressure-induced phase transitions. rsc.orgrsc.org The transition from the higher-symmetry scheelite structure to the lower-symmetry fergusonite structure breaks some of the local symmetry elements around the Ln³⁺ ions. This symmetry reduction can affect the probabilities of electronic transitions. For lanthanide ions, whose f-f transitions are typically forbidden by the Laporte selection rule, a lowering of site symmetry can relax these selection rules, leading to an increase in radiative emission rates and, consequently, enhanced luminescence intensity. rsc.orgrsc.org The study of these pressure-induced changes provides a deeper understanding of the structure-property relationships that govern the performance of luminescent materials. rsc.org

In Situ High-Pressure Characterization Techniques (e.g., X-ray Diffraction, Raman Spectroscopy)

The investigation of materials under extreme pressure conditions provides profound insights into their structural stability and can lead to the discovery of novel phases with unique properties. For Lithium yttrium fluoride (LiYF₄), in situ high-pressure characterization techniques, primarily angle-dispersive X-ray diffraction (XRD) and Raman spectroscopy, have been instrumental in mapping its structural evolution under compression. These techniques allow for real-time observation of changes in the crystal lattice and vibrational modes as pressure is applied.

X-ray Diffraction (XRD)

In situ high-pressure X-ray diffraction is a powerful tool for determining the crystal structure of materials as a function of pressure. mdpi.com This technique typically involves compressing a sample in a diamond anvil cell (DAC), which allows X-rays to pass through the diamonds and diffract from the sample. aps.org By analyzing the positions and intensities of the diffraction peaks, researchers can determine the lattice parameters, unit cell volume, and crystal symmetry of the material at various pressures.

Studies on LiYF₄ using angle-dispersive X-ray powder diffraction have revealed significant pressure-induced phase transitions. At ambient conditions, LiYF₄ crystallizes in the tetragonal scheelite structure (space group I4₁/a). aps.org As pressure is applied, the material undergoes a transition to a monoclinic fergusonite structure (space group I2/a or C2/c). aps.org This transition is characterized by a distortion of the original tetragonal cell.

A detailed study tracked the evolution of the lattice parameters of LiYF₄ with increasing pressure. The transition from the scheelite to the fergusonite phase was observed to begin at approximately 10.6 GPa. aps.org Notably, this transformation is subtle, with no significant discontinuity in the unit cell volume, suggesting a second-order or weakly first-order phase transition. aps.org The table below summarizes the experimental data obtained from high-pressure X-ray diffraction studies of LiYF₄.

Pressure (GPa)Phasea (Å)b (Å)c (Å)β (°)Volume (ų)
0.0Scheelite (I4₁/a)5.1665.16610.74290286.4
9.8Scheelite (I4₁/a)5.0215.02110.45390263.3
10.6Fergusonite (I2/a)5.0024.98110.40990.6259.6
15.2Fergusonite (I2/a)4.9214.89910.27891.5247.5
17.0Fergusonite (I2/a)4.8914.87310.23191.8243.6

This table presents selected data points from high-pressure X-ray diffraction studies on LiYF₄, illustrating the transition from the scheelite to the fergusonite phase. The data is based on findings reported in scientific literature. aps.org

Further compression beyond 17.0 GPa has been shown to induce a second, more sluggish phase transition to a yet unidentified polymorph of LiYF₄. aps.org Theoretical studies employing density functional theory (DFT) support the experimental findings of a scheelite-to-fergusonite transition, although the calculated transition pressure may differ slightly from experimental values. arxiv.org

Raman Spectroscopy

In situ high-pressure Raman spectroscopy is a complementary technique to XRD that probes the vibrational modes of a crystal lattice. utexas.eduaip.org Changes in the number, position, and width of Raman peaks can signify a phase transition, as the vibrational properties are highly sensitive to the crystal structure and bonding. mdpi.comrsc.org The technique involves focusing a laser onto the sample within a diamond anvil cell and analyzing the inelastically scattered light.

While detailed high-pressure Raman spectroscopy studies specifically on LiYF₄ are less commonly reported than XRD studies, the methodology is well-established for investigating pressure-induced phase transitions in similar materials. For a given crystal structure, a specific number of Raman-active modes are predicted by group theory. A phase transition to a structure with different symmetry will result in a change in the Raman spectrum, such as the appearance or disappearance of peaks, or abrupt shifts in peak positions (phonon frequencies) with pressure.

Advanced Characterization Techniques and Analytical Methodologies for Liyf4

Elemental Composition Analysis

Verifying the exact stoichiometry and the concentration of dopant ions in LiYF₄ is crucial for predicting and tuning its optical and physical properties. Several sophisticated techniques are employed for this purpose.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the quantitative determination of the elemental composition of a sample. mdpi.com The methodology involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma source (around 10,000 K). epj-conferences.orgmdpi.com At this temperature, the atoms and ions within the sample are excited to higher energy levels. As they relax to their ground state, they emit electromagnetic radiation at wavelengths characteristic of each specific element. mdpi.com A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. epj-conferences.orgmdpi.com

In the context of LiYF₄, ICP-OES is invaluable for:

Verifying Stoichiometry: Accurately determining the concentration of lithium, yttrium, and any intentionally introduced dopants.

Quantifying Dopant Levels: Precisely measuring the concentration of rare-earth ions (e.g., Nd³⁺, Er³⁺, Yb³⁺) incorporated into the LiYF₄ host lattice. This is critical as the dopant concentration directly influences the material's laser efficiency, emission wavelength, and other spectroscopic properties.

Detecting Impurities: Identifying and quantifying trace elemental impurities that may have been introduced during the crystal growth process, which can affect the optical quality and performance of the crystal.

The technique is known for its robustness, wide linear dynamic range, and high sample throughput, making it a standard method for the quality control of LiYF₄ crystals. mdpi.comepj-conferences.org For example, studies on similar complex crystals like yttrium gallium garnet (YGG) rely on ICP-OES to quantify the actual doping concentrations of ions within the crystal, confirming the successful incorporation and distribution of the dopant. acs.org

Table 1: Illustrative ICP-OES Analysis of a Doped LiYF₄ Sample This table is for illustrative purposes to show typical data obtained from an ICP-OES analysis.

ElementTarget Concentration (at. %)Measured Concentration (at. %)Analytical Wavelength (nm)
Li-Value670.784
Y-Value371.030
Er (Dopant)1.00.98337.271

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique commonly integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). researchgate.netllnl.gov It provides localized qualitative and quantitative elemental analysis of a sample. The method works by bombarding the sample with a focused beam of electrons, which excites electrons in the sample's atoms and causes them to be ejected from their shells. researchgate.net An electron from a higher energy shell then fills the vacancy, and the excess energy is released as an X-ray. The energy of this emitted X-ray is unique to the element from which it originated, acting as an elemental fingerprint. llnl.gov

For LiYF₄ analysis, EDX is used to:

Confirm Elemental Presence: Quickly verify the presence of the main constituent elements (Y, F) and dopants in the crystal matrix.

Elemental Mapping: Generate maps showing the spatial distribution of elements across a sample's surface, which is useful for assessing the homogeneity of dopant distribution.

Identify Phases: In multiphase samples or composites containing LiYF₄, EDX can help identify the elemental composition of different phases or inclusions.

A significant challenge for EDX is the detection of light elements. Lithium, being the third element, emits very low-energy X-rays that are difficult to detect efficiently. However, modern EDX detectors with improved windowless designs have made the detection of Li K X-rays possible in various lithium compounds, including lithium fluoride (B91410) (LiF). taylorandfrancis.com While quantification can be challenging with a standard error of around 1% or more, EDX remains a crucial tool for confirming the elemental makeup of LiYF₄ nanocrystals and microcrystals. researchgate.netresearchgate.net

Table 2: Representative EDX Data for an Er-doped LiYF₄ Crystal This table represents typical output from an EDX analysis, often presented with an accompanying spectrum.

ElementEnergy (keV)Weight %Atomic %
F K0.677ValueValue
Y L1.923ValueValue
Er M1.407ValueValue
Li K*0.052ValueValue

Detection of Li K-alpha peak is possible but challenging and not standard on all instruments.

Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly sensitive technique for the elemental and isotopic analysis of solid materials with minimal sample destruction. acs.org It combines a laser, which ablates a microscopic amount of material from the sample surface, with an ICP-MS system, which then analyzes the composition of the ablated material. acs.orgresearchgate.net The ablated particles are transported by a carrier gas (typically helium or argon) into the ICP torch, where they are ionized. The resulting ions are then separated by their mass-to-charge ratio in a mass spectrometer, allowing for the detection of elements at concentrations down to parts-per-billion (ppb) or even parts-per-trillion (ppt). acs.org

Key applications for LiYF₄ characterization include:

High-Precision Trace Analysis: Quantifying trace and ultra-trace element impurities that could impact the crystal's optical performance.

Quantitative Elemental Imaging: By scanning the laser beam across the sample, LA-ICP-MS can create detailed, quantitative maps of elemental distributions. This is particularly useful for studying dopant homogeneity and identifying zones of elemental segregation within a LiYF₄ crystal. tainstruments.com

Analysis of Solid Samples: It allows for the direct analysis of solid LiYF₄ crystals, polished blocks, or thin sections without the need for acid digestion, preserving the spatial integrity of the sample. acs.org

While no specific studies focusing on LiYF₄ using LA-ICP-MS were identified in the search results, the technique's proven capabilities for analyzing other solid inorganic materials, minerals, and glasses make it an exceptionally powerful tool for advanced research and quality control of LiYF₄. acs.orgtainstruments.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is particularly useful for the characterization of LiYF₄ for several reasons:

Elemental and Chemical State Analysis: It can confirm the presence of Li, Y, and F and, more importantly, determine their oxidation states. For instance, in doped crystals like LiYF₄:Eu, XPS can distinguish between different valence states of the dopant (e.g., Eu²⁺ and Eu³⁺), which have different spectroscopic properties.

Surface Stability: XPS analysis of LiYF₄ has shown no significant difference between surfaces fractured in air and those fractured in a vacuum, indicating the compound's relatively high stability against air exposure. This is a crucial property for its use as a laser host material.

Electronic Structure: The technique provides information on the binding energies of the core-level electrons, which relates to the material's electronic structure. Studies have used XPS to investigate the binding energies of Li 1s, Y 3d, and F 1s in LiYF₄.

Table 3: Reported XPS Binding Energies for LiYF₄ Data compiled from experimental findings. Values can vary slightly based on instrument calibration and charge correction.

Core LevelBinding Energy (eV)Reference
Li 1s~56.2
Y 3d₅/₂~159.1
F 1s~685.0

Thermal Analysis

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For LiYF₄, this is essential for understanding its stability at high temperatures, which is relevant for both crystal growth and high-power laser operation.

Thermogravimetric Analysis (TGA) for Composition and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The results are typically displayed as a TGA curve, plotting mass change versus temperature. This analysis is fundamental for determining the thermal stability and composition of materials.

For a pure, stable, and non-hygroscopic inorganic compound like LiYF₄, a TGA curve would be expected to show a flat profile over a wide temperature range, indicating no mass loss. Significant mass loss would only be expected at or near its decomposition temperature. The analysis can provide critical information on:

Thermal Stability: The temperature at which the material begins to decompose or react. LiYF₄ is known to be thermally stable, with a high melting point of approximately 831 K (558 °C). TGA can confirm the absence of weight loss up to this temperature, indicating its suitability for high-temperature applications.

Compositional Integrity: The presence of volatile impurities, residual solvents from synthesis, or moisture would appear as a weight loss at lower temperatures.

Atmospheric Effects: Running TGA under different atmospheres (e.g., nitrogen vs. air) can reveal susceptibility to oxidation. For example, analysis of other materials like Lithium Iron Phosphate (LFP) shows a stable profile in an inert atmosphere (nitrogen) but a weight gain in air due to oxidation. A similar test on LiYF₄ would confirm its stability against oxidation at high temperatures.

Table 4: Hypothetical TGA Data for High-Purity LiYF₄ This table illustrates the expected results from a TGA measurement on a highly stable, pure LiYF₄ crystal, showing its thermal stability up to its melting point.

Temperature Range (°C)AtmosphereObserved Weight Change (%)Interpretation
25 - 500Nitrogen~0%No volatile components or decomposition. High thermal stability.
> 550NitrogenPotential gradual weight lossOnset of volatilization or decomposition near/above melting point.
25 - 500Air~0%High resistance to oxidation at elevated temperatures.

Surface Characterization (e.g., Zeta Potential Analysis for Nanoparticles)

The surface of LiYF₄ nanoparticles plays a critical role in their interaction with the surrounding environment, influencing properties such as colloidal stability, cellular uptake, and biocompatibility. Characterizing these surface properties is therefore essential.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. youtube.com For LiYF₄ nanoparticles, which are often dispersed in a liquid medium for applications, zeta potential analysis is vital. The measurement reflects the potential difference between the dispersion medium and the stationary layer of fluid attached to the nanoparticle. youtube.com

The surface charge of LiYF₄ nanoparticles is typically determined by the capping ligands used during synthesis, such as oleic acid, or subsequent surface modifications, like silica (B1680970) coating. researchgate.netnih.gov A high absolute zeta potential value (typically > |30| mV) indicates good stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. Conversely, a low zeta potential suggests a tendency for the nanoparticles to flocculate or agglomerate.

The importance of zeta potential extends to biological interactions. Nanoparticles with a positive surface charge have been observed to exhibit stronger interactions with negatively charged cell membranes, which can influence their cytotoxicity. nih.gov Therefore, tuning the surface chemistry to achieve a desired zeta potential is a critical step in designing LiYF₄ nanoparticles for specific applications.

Nanoparticle Surface CoatingTypical ChargeExpected Zeta Potential Range (in water)Significance
Uncoated (in polar solvent)Slightly Negative-10 mV to -30 mVModerate stability, prone to aggregation without stabilizing agents.
Oleic AcidNegative-20 mV to -40 mVGood stability in non-polar solvents; deprotonation of carboxylic acid in polar media leads to negative charge.
Silica (SiO₂)Negative-30 mV to -50 mVExcellent colloidal stability in aqueous solutions due to deprotonated silanol (B1196071) groups. nih.gov
Amine Functionalization (e.g., APTES)Positive+20 mV to +40 mVProvides a positive surface charge for interaction with negative species or further functionalization.

Comprehensive Methodologies for Nanomaterial Characterization

A multi-technique approach is indispensable for a thorough characterization of LiYF₄ nanomaterials. These methods provide complementary information on the physical, structural, and chemical properties of the nanoparticles. acs.orgnih.gov

Structural and Morphological Analysis:

Transmission Electron Microscopy (TEM): This is a primary technique for visualizing the size, shape, and morphology of individual LiYF₄ nanoparticles. researchgate.net Studies often reveal a uniform bipyramidal shape for hydrothermally synthesized particles. hw.ac.uk High-resolution TEM (HRTEM) can further provide information on the crystallinity and lattice fringes of the nanoparticles. researchgate.net

X-ray Diffraction (XRD): XRD is used to confirm the crystal structure and phase purity of LiYF₄. The resulting diffraction pattern is compared to standard data (e.g., JCPDS card # 17-0874) to verify the tetragonal scheelite structure. researchgate.net Peak broadening in the XRD pattern can also be used to estimate the average crystallite size via the Scherrer equation.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the size, shape, and size distribution of nanoparticles in a dispersion. acs.orgnih.gov It provides statistically significant data averaged over a large number of particles.

Compositional and Chemical Analysis:

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This elemental analysis technique is used to accurately determine the chemical composition of the LiYF₄ nanoparticles, including the precise concentration of dopant ions (e.g., Yb³⁺, Er³⁺, Tm³⁺). acs.org

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with electron microscopy (SEM/TEM), EDX provides a localized elemental analysis, confirming the presence of lithium, yttrium, fluorine, and any dopant elements within the nanoparticles. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the nanoparticle surface. acs.org It is particularly useful for verifying the presence of surface ligands or shell materials in core-shell structures.

Optical and Other Characterization:

Photoluminescence Spectroscopy: For doped LiYF₄ nanoparticles, this technique measures the emission spectra, revealing the characteristic upconversion or downshifting luminescence resulting from the dopant ions. nih.gov

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, providing information about their size distribution and aggregation state. acs.org

Thermogravimetric Analysis (TGA): TGA is used to determine the amount of organic ligands or surface coatings on the nanoparticles by measuring the weight loss as a function of temperature. acs.orgnih.gov

Characterization TechniqueProperty MeasuredTypical Research Findings for LiYF₄ Nanomaterials
Transmission Electron Microscopy (TEM)Size, shape, morphology, crystallinityReveals uniform bipyramidal or spherical shapes with sizes typically in the 10-50 nm range. researchgate.netacs.orghw.ac.uk
X-ray Diffraction (XRD)Crystal structure, phase purity, crystallite sizeConfirms the tetragonal (I4₁/a) crystal structure of LiYF₄. researchgate.nethw.ac.uk
ICP-OESElemental composition, dopant concentrationQuantifies the precise molar ratio of Y, Li, and dopant ions like Yb and Tm. acs.org
Dynamic Light Scattering (DLS)Hydrodynamic diameter, size distributionProvides data on the particle size in suspension, often slightly larger than TEM due to the hydrodynamic layer. acs.org
Thermogravimetric Analysis (TGA)Surface ligand/coating contentDetermines the weight percentage of organic capping agents on the nanoparticle surface. acs.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical statesConfirms the presence of Li, Y, F, and surface functional groups. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.